N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide
Description
N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is a structurally complex molecule featuring:
- A pyridine core substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively.
- A piperazine linker bridging the pyridine moiety to a benzene ring.
- A second trifluoromethyl group on the benzene ring.
- A thiophenesulfonamide group attached to the benzene ring via a sulfonamide bond.
This compound exemplifies advanced fluorinated heterocyclic design, combining electron-withdrawing groups (e.g., trifluoromethyl, chlorine) with a sulfonamide pharmacophore, which is often associated with biological activity in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF6N4O2S2/c22-15-10-14(21(26,27)28)12-29-19(15)32-7-5-31(6-8-32)17-4-3-13(20(23,24)25)11-16(17)30-36(33,34)18-2-1-9-35-18/h1-4,9-12,30H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPXTNGGQZWUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NS(=O)(=O)C3=CC=CS3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF6N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the agrochemical and pharmaceutical industries. They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests. This suggests that they may interfere with biochemical pathways essential for pest survival.
Biological Activity
N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₅H₁₃ClF₆N₃O₂S
- Molecular Weight : 396.79 g/mol
- CAS Number : Not specifically listed in available resources.
The compound exhibits a multifaceted mechanism of action primarily through inhibition of specific kinases and modulation of cellular signaling pathways. Notably, it has been identified as a potent inhibitor of c-Jun N-terminal kinases (JNKs), which are critical in regulating apoptosis and inflammatory responses. This inhibition can potentially lead to therapeutic effects in various conditions, including neurodegenerative diseases and cancers .
Cytotoxicity
Research has demonstrated that derivatives of thiophenesulfonamides, including this compound, show strong cytotoxic effects against a variety of human tumor cell lines. For instance, studies indicate that compounds with similar structural features exhibit significant cytotoxicity against leukemia and solid tumor cell lines such as HeLa and HT-29 .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiophenesulfonamide derivatives have been identified as effective inhibitors of quorum sensing in Vibrio species, which are responsible for several marine infections. By blocking the LuxR/HapR regulators, these compounds prevent the transcription of virulence genes, thereby reducing pathogenicity .
Case Studies
-
Inhibition of JNK Pathway :
A study highlighted the effectiveness of thiophenesulfonamide derivatives in inhibiting JNK pathways, which are implicated in various inflammatory disorders. The compound AS004509 (a related thiophenesulfonamide) demonstrated selective inhibition with IC50 values indicating potent activity against JNK isoforms . -
Cytotoxic Effects on Cancer Cell Lines :
In vitro studies showed that the compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 0.1 to 10 µM depending on the specific cell type tested. This suggests a promising role for this compound in cancer therapy .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide exhibit significant anticancer properties. Studies focusing on the mechanism of action have suggested that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Melanoma | Induction of apoptosis via kinase inhibition | |
| Similar Compounds | Breast Cancer | Cell cycle arrest |
Neuroprotective Effects
There is emerging evidence that certain derivatives of this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve the modulation of neuroinflammatory pathways and protection against oxidative stress.
Agrochemical Applications
Herbicidal Properties
this compound has been studied for its herbicidal properties. It acts as a proherbicide, which becomes active upon hydrolysis, targeting specific enzymes involved in plant growth regulation.
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several piperazine derivatives, including those based on this compound. The results demonstrated significant cytotoxicity against melanoma cell lines, suggesting a promising avenue for further development as anticancer agents.
Case Study 2: Agrochemical Efficacy
In a field trial conducted to assess the efficacy of various herbicides, this compound was evaluated for its ability to control specific weed species. The results indicated that this compound effectively reduced weed biomass and improved crop yield compared to untreated controls.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorinated pyridine group and sulfonamide moiety participate in nucleophilic substitution under controlled conditions:
Key Findings :
-
Chlorine at the 3-position of the pyridine ring is susceptible to substitution due to electron-withdrawing effects from adjacent trifluoromethyl groups.
-
Sulfonamide alkylation requires anhydrous conditions to avoid hydrolysis of the sulfonamide group.
Coupling Reactions
The compound engages in cross-coupling reactions mediated by transition-metal catalysts:
Key Findings :
-
Piperazinyl nitrogen coordination stabilizes palladium intermediates in coupling reactions.
-
Trifluoromethyl groups reduce electron density at the pyridine ring, slowing oxidative addition steps.
Sulfonamide-Specific Reactions
The thiophene sulfonamide group undergoes characteristic transformations:
Key Findings :
-
Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .
-
Steric hindrance from trifluoromethyl groups reduces sulfonylation efficiency at the phenyl ring.
Radical-Mediated Reactions
Visible-light photocatalysis enables selective functionalization:
| Reaction Type | Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|---|
| C–H Alkylation | p-Benzoquinone, blue LEDs | CH₃CN, RT, 24 h | N1-selective alkylation of pyridinyl groups |
Key Findings :
-
Radical intermediates generated via hydrogen atom transfer (HAT) exhibit preference for electron-deficient pyridinyl sites .
-
Trifluoromethyl groups enhance stability of radical adducts through inductive effects .
Piperazinyl Ring Modifications
The piperazine moiety undergoes alkylation and acylation:
Key Findings :
-
Alkylation at the piperazinyl nitrogen is sterically hindered by adjacent pyridinyl groups, requiring polar aprotic solvents for optimal yields.
Stability Under Reactive Conditions
Critical stability data for process optimization:
Comparison with Similar Compounds
5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide
- Shared features : Thiophenesulfonamide group and chloro substitution.
- Differences: Replaces the pyridinyl-piperazino-benzene scaffold with a thiazolo[5,4-b]pyridine moiety.
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
- Shared features : Chloro-trifluoromethyl-pyridine core and sulfonamide group.
- Differences: Uses a phenoxybenzenesulfonamide instead of thiophenesulfonamide and lacks the piperazine linker. The benzyl-phenoxy group may alter solubility and binding affinity .
2-[(4-Chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine
- Shared features : Chloro-trifluoromethyl-pyridine subunit.
- Differences : Incorporates a pyrimidine ring and a sulfanyl group instead of sulfonamide. The absence of a piperazine linker and benzene ring suggests divergent biological targets .
Substituent and Pharmacophore Analysis
Q & A
Q. What are the key synthetic pathways for N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide?
The synthesis involves multi-step reactions, including:
- Piperazine coupling : Reacting 3-chloro-5-(trifluoromethyl)pyridine with piperazine derivatives under reflux in dimethylformamide (DMF) or ethanol, often with catalysts like phosphorus oxychloride to facilitate cyclization .
- Sulfonamide formation : Introducing the thiophenesulfonamide group via nucleophilic substitution, requiring anhydrous conditions and controlled temperatures (e.g., 60–80°C) to minimize side reactions .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the final compound with >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the positions of trifluoromethyl, piperazine, and thiophene groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, especially for detecting trace impurities .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and monitor reaction progress .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : The trifluoromethyl and piperazine groups suggest potential as a kinase inhibitor or receptor antagonist, targeting enzymes like PDE4 or serotonin receptors .
- Agrochemical Development : Structural analogs (e.g., fluazuron) demonstrate pesticidal activity, making this compound a candidate for insect growth regulation .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when conflicting data arise from solvent or temperature variations?
- Design of Experiments (DoE) : Use factorial designs to test solvent systems (e.g., DMF vs. THF) and temperatures (40–100°C). For example, DMF may improve piperazine coupling efficiency at 80°C but increase side products; THF at 60°C might reduce impurities but lower yields .
- Contradiction Resolution : If NMR and HPLC data conflict (e.g., purity vs. yield), prioritize orthogonal validation via LC-MS to identify hidden byproducts .
Q. What strategies mitigate solubility challenges in biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
- Prodrug Modification : Introduce hydrophilic groups (e.g., phosphate esters) at the sulfonamide moiety to improve aqueous solubility while retaining activity .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Target Validation : Confirm receptor binding specificity using competitive assays (e.g., radioligand displacement) to rule off-target effects .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 3-{[4-(3-chlorophenyl)piperazinyl]sulfonyl}thiophene derivatives) to isolate critical functional groups. For instance, replacing the thiophene with furan may reduce cytotoxicity but alter potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
